molecular formula C15H13ClO3 B6406590 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261980-44-2

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6406590
CAS RN: 1261980-44-2
M. Wt: 276.71 g/mol
InChI Key: XIIXKTOFZBHQAT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% (2C5MPMB-95) is an aromatic compound that has been used in various scientific research applications. This compound has a unique structure that has made it useful for a variety of applications, including those in the fields of biochemistry, pharmacology, and drug development.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has many scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, including drugs. It has also been used in the study of the mechanism of action of various compounds, including drugs. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of various compounds, including drugs.

Mechanism of Action

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the production of prostaglandins. It has also been studied for its potential to reduce the risk of cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is readily available. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. The main limitation of 2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has potential applications in the development of new drugs. It could be used to develop new COX-2 inhibitors, which could be used to treat inflammation and pain. Additionally, it could be used to develop new drugs for the treatment of cardiovascular disease and cancer. It could also be used to develop new compounds for use in biochemical and physiological studies. Finally, it could be used to develop new compounds for use in drug delivery systems.

Synthesis Methods

2-(2-Chloro-5-methoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenylacetaldehyde and 6-methylbenzoic acid in the presence of sodium hydroxide in aqueous solution. This reaction produces 2-(2-chloro-5-methoxyphenyl)-6-methylbenzoic acid. The second step involves the purification of the product by recrystallization from aqueous ethanol.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(19-2)6-7-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXKTOFZBHQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691009
Record name 2'-Chloro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-44-2
Record name 2'-Chloro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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